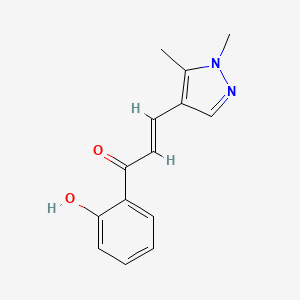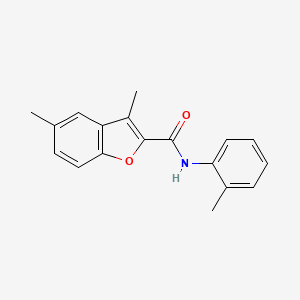![molecular formula C10H16FNO4 B2530476 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CAS No. 1228581-12-1](/img/structure/B2530476.png)
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves a series of steps starting with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This process yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Subsequent oxidation with a change in the N-protecting group to a Boc-group results in the final product . Additionally, the synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase .
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . For 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, a polymorphic transition due to grinding was studied, showing changes in molecular and crystal structure, including nitrogen inversion and rotation of the oxazole ring .
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives is highlighted by the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. These intermediates can be used to prepare a series of azetidine-3-carboxylic acid derivatives, showcasing the potential for diverse chemical transformations . The synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and related compounds further demonstrates the chemical versatility of azetidine derivatives through various ring closure and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and the presence of functional groups such as the Boc-group and fluorine atoms. The polymorphic transition study of a related compound due to grinding revealed insights into the stability of different polymorphs and the impact of molecular conformation on the physical properties . The synthesis of stereoisomers and their resolution indicates the importance of stereochemistry in the physical properties and reactivity of these compounds .
Scientific Research Applications
Synthesis of Azetidine Derivatives
- Azetidine derivatives, including 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, have been synthesized through strain-release reactions and subsequent steps, providing valuable intermediates in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Chiral Recognition Studies
- Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been investigated for their applications as chiral solvating agents with amines, demonstrating potential in enantiomeric discrimination and analysis (Nemes et al., 2015).
Cycloaddition Reactions
- Silylmethyl-substituted azetidines have shown potential as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions, offering a pathway for generating various cyclic structures and contributing to synthetic methodology in organic chemistry (Yadav & Sriramurthy, 2005).
Aryne Multicomponent Coupling
- The compound has been used in aryne multicomponent coupling reactions involving carboxylic acids, showcasing its versatility in synthesizing N-aryl β-amino and γ-amino alcohol derivatives (Roy et al., 2016).
Enantioselective Syntheses
- Conformationally rigid, highly lipophilic amino acids have been synthesized enantioselectively, with derivatives including this compound, contributing to studies on conformational influence and peptide activity (Medina et al., 2000).
Liquid- and Solid-Phase Synthesis
- This compound derivatives have been synthesized via liquid- and solid-phase methods, indicating the compound's relevance in streamlined and versatile synthetic routes (Attanasi et al., 2001).
Functionalization of Azetidine Derivatives
- Functionalized azaheterocyclic α- and β-amino acid derivatives have been synthesized, with bromo-substituted carbon centers for further functionalization, underlining the compound's role in the development of biologically relevant and foldameric applications (Žukauskaitė et al., 2011).
Mechanism of Action
The mechanism of action of this compound is not available in the search results. It’s possible that the mechanism of action depends on the specific context in which this compound is used.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPOVZSFFEDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
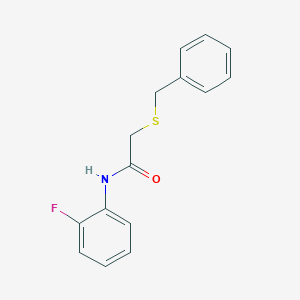
![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)
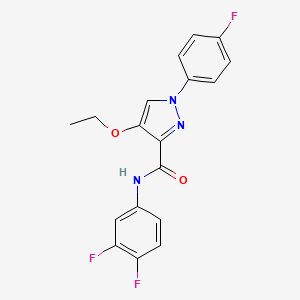


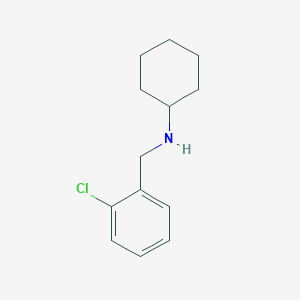
![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)

